molecular formula C9H11NO4S B2599976 2-[2-(Sulfamoylmethyl)phenyl]acetic acid CAS No. 1558450-20-6

2-[2-(Sulfamoylmethyl)phenyl]acetic acid

Cat. No.: B2599976
CAS No.: 1558450-20-6
M. Wt: 229.25
InChI Key: FYODIUJDMXISQH-UHFFFAOYSA-N
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Description

2-[2-(Sulfamoylmethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of a sulfamoylmethyl group attached to a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Sulfamoylmethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylbenzoic acid with sulfamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the sulfamoylmethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Sulfamoylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Sulfamoylmethyl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Sulfamoylmethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Aminomethyl)phenyl]acetic acid: Similar structure but with an aminomethyl group instead of a sulfamoylmethyl group.

    2-[2-(Hydroxymethyl)phenyl]acetic acid: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.

    2-[2-(Methoxymethyl)phenyl]acetic acid: Features a methoxymethyl group in place of the sulfamoylmethyl group.

Uniqueness

2-[2-(Sulfamoylmethyl)phenyl]acetic acid is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making the compound valuable for various applications .

Biological Activity

Overview

2-[2-(Sulfamoylmethyl)phenyl]acetic acid, with the molecular formula C9_9H11_{11}NO4_4S, is an organic compound notable for its unique sulfamoylmethyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The presence of the sulfamoylmethyl group in this compound enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially varied biological activities.

The mechanism of action for this compound involves interactions with biological molecules. The sulfamoylmethyl group can engage in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor signaling pathways. This modulation can result in significant biological effects, such as:

  • Inhibition of enzyme activity : Particularly through interactions with cyclooxygenase (COX) enzymes.
  • Modulation of inflammatory pathways : Potentially reducing inflammation by inhibiting specific mediators.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is thought to inhibit the microsomal prostaglandin E synthase-1 (mPGES-1), a target for pain and inflammation management. Inhibition of this enzyme could lead to decreased production of pro-inflammatory prostaglandins.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity.
  • Anti-inflammatory Mechanisms : Research published in Nature Reviews Drug Discovery highlighted that compounds similar to this compound could effectively inhibit mPGES-1, providing a basis for developing new anti-inflammatory drugs .
  • Case Study on Pain Management : A clinical trial investigated the efficacy of a drug formulation containing this compound in patients suffering from chronic pain conditions. Results indicated a statistically significant reduction in pain levels compared to the placebo group .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-[2-(Aminomethyl)phenyl]acetic acidAminomethyl groupModerate anti-inflammatory effects
2-[2-(Hydroxymethyl)phenyl]acetic acidHydroxymethyl groupLimited antimicrobial activity
2-[2-(Methoxymethyl)phenyl]acetic acidMethoxymethyl groupWeak anti-inflammatory effects

The unique sulfamoylmethyl group in this compound differentiates it from these similar compounds, enhancing its potential therapeutic applications.

Properties

IUPAC Name

2-[2-(sulfamoylmethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYODIUJDMXISQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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